CHIR-090

Vue d'ensemble

Description

CHIR-090 est un puissant inhibiteur de l'enzyme UDP-3-O-acyl-N-acétylglucosamine désacétylase (LpxC), qui est essentielle à la biosynthèse du lipide A, un composant de la couche de lipopolysaccharide des bactéries Gram-négatives . Ce composé a montré une activité antibiotique significative contre divers agents pathogènes Gram-négatifs, notamment Escherichia coli et Pseudomonas aeruginosa .

Applications De Recherche Scientifique

CHIR-090 has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of CHIR-090 is the enzyme LpxC, a deacetylase involved in lipid A biosynthesis . This enzyme is essential for the survival of gram-negative bacteria, making it an attractive target for antibiotic development .

Mode of Action

This compound acts as a potent, slow, tight-binding inhibitor of the LpxC deacetylase . It binds to the enzyme with a Ki of 4.0 nM, effectively inhibiting its function . This inhibition disrupts the normal function of LpxC, which is to deacetylate UDP-3-O-[®-3-hydroxymyristoyl]-N-acetylglucosamine, a critical step in lipid A biosynthesis .

Biochemical Pathways

By inhibiting LpxC, this compound disrupts the lipid A biosynthetic pathway . Lipid A is a crucial component of the outer membrane of gram-negative bacteria, providing a protective barrier against environmental stresses . Disruption of lipid A biosynthesis can lead to bacterial cell death, making this pathway a promising target for antibiotic development .

Pharmacokinetics

It is known that this compound is a potent inhibitor of lpxc, suggesting that it has sufficient bioavailability to reach its target in bacterial cells .

Result of Action

The inhibition of LpxC by this compound leads to the disruption of lipid A biosynthesis, which can result in the death of gram-negative bacteria . This makes this compound an effective antibiotic against several gram-negative pathogens, including Pseudomonas aeruginosa and Escherichia coli .

Action Environment

It is known that this compound is effective against a range of gram-negative pathogens, suggesting that it can function in diverse environments .

Analyse Biochimique

Biochemical Properties

CHIR-090 plays a significant role in biochemical reactions, particularly in the inhibition of the LpxC deacetylase, an enzyme involved in lipid A biosynthesis . This compound binds to E. coli LpxC with a Ki of 4.0 nM . It inhibits LpxC orthologues from diverse Gram-negative pathogens, including P. aeruginosa, Neisseria meningitidis, and Helicobacter pylori .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the LpxC deacetylase, thereby disrupting lipid A biosynthesis, an essential process in Gram-negative bacteria . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the LpxC deacetylase, inhibiting its function . This inhibition disrupts the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria . The binding of this compound to LpxC is characterized by slow, tight-binding kinetics .

Metabolic Pathways

This compound is involved in the metabolic pathway of lipid A biosynthesis . It inhibits the LpxC deacetylase, which catalyzes the deacetylation of UDP-3-O-[®-3-hydroxymyristoyl]-N-acetylglucosamine, a key step in lipid A biosynthesis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

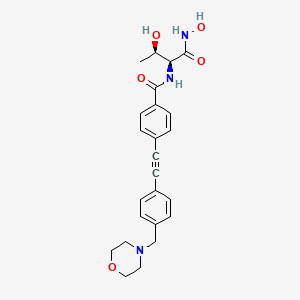

La synthèse de CHIR-090 implique la condensation formelle du groupe carboxy de l'acide 4-({4-[(morpholin-4-yl)méthyl]phényl}éthynyl)benzoïque avec le groupe amino de la N-hydroxy-L-thréoninamide . Les conditions de réaction incluent généralement l'utilisation de réactifs de couplage et de solvants qui facilitent la formation de la liaison amide.

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, la synthèse implique probablement des techniques de synthèse organique standard, y compris des étapes de purification telles que la cristallisation ou la chromatographie pour garantir la pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

CHIR-090 subit principalement des réactions typiques des composés contenant des groupes fonctionnels d'acide hydroxamique et d'alcyne. Il s'agit notamment de :

Oxydation : Le groupe acide hydroxamique peut être oxydé dans certaines conditions.

Substitution : Le groupe alcyne peut participer à des réactions de cycloaddition azide-alcyne catalysées par le cuivre (CuAAC).

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Des catalyseurs de cuivre(I) et des composés contenant des azides pour les réactions CuAAC.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions CuAAC produisent des dérivés de triazole .

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en chimie click en raison de son groupe alcyne.

Industrie : Utilisé dans le développement de nouveaux agents antibactériens ciblant les souches bactériennes résistantes.

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme LpxC, qui est essentielle à la désacétylation de l'UDP-3-O-acyl-N-acétylglucosamine, une étape clé de la biosynthèse du lipide A . En se liant étroitement à LpxC, this compound empêche la formation de lipide A, ce qui compromet l'intégrité de la membrane externe bactérienne et entraîne la mort des cellules bactériennes .

Comparaison Avec Des Composés Similaires

Composés similaires

L-161 : Un autre inhibiteur de LpxC avec une sélectivité différente.

Ciprofloxacine : Un antibiotique avec un mécanisme d'action différent mais une activité antibactérienne comparable.

Unicité

CHIR-090 est unique en raison de son inhibition lente et à liaison étroite de LpxC, ce qui se traduit par une activité antibactérienne prolongée . Contrairement aux autres inhibiteurs de LpxC, this compound a montré une efficacité remarquable contre un large éventail d'agents pathogènes Gram-négatifs .

Propriétés

IUPAC Name |

N-[(2S,3R)-3-hydroxy-1-(hydroxyamino)-1-oxobutan-2-yl]-4-[2-[4-(morpholin-4-ylmethyl)phenyl]ethynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYBTYFKOHPWQT-VGSWGCGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468361 | |

| Record name | CHIR-090 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728865-23-4 | |

| Record name | CHIR-090 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.